molecular formula C9H20N2O B1320156 [2-(Dimethylamino)ethyl](oxolan-2-ylmethyl)amine CAS No. 915921-74-3

[2-(Dimethylamino)ethyl](oxolan-2-ylmethyl)amine

Cat. No. B1320156
M. Wt: 172.27 g/mol
InChI Key: DZWHKPBYGVOUGS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, density, and refractive index.


Scientific Research Applications

  • Polymer Synthesis and Applications :

    • The block copolymerization of 2-(Dimethylamino)ethyl methacrylate (DMA) with other tertiary amine methacrylate comonomers has been studied for creating novel cationic diblock copolymers. These copolymers show reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).
    • Amphiphilic copolymers have been prepared through base-catalyzed hydrolysis of quaternized poly[2-(dimethylamino)ethyl methacrylate], which exhibit multi-stimuli-responsiveness, making them suitable for a wide range of applications (Shevtsov, Hsin, & Shieh, 2022).
  • Synthesis of Chemical Compounds :

    • A method has been developed for the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, which is applicable to various amine substrates including those with reactive functionalities (Helal & Lucas, 2002).
  • Development of Fluorescent Probes :

    • Novel fluorescent probes with aggregation-enhanced emission features have been synthesized for the quantitative detection of low levels of carbon dioxide, which could be useful in biological and medical applications (Wang et al., 2015).
  • Photoinitiators for Polymerization :

    • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators, demonstrating efficiency in both free radical and cationic photopolymerization under various LED irradiations (Zhang et al., 2018).
  • Catalytic Applications :

    • A study on the kinetics of carbon dioxide with various amines including tertiary amines in different solvents has been conducted, providing insights into reaction mechanisms and rate constants useful in catalytic applications (Kadiwala, Rayer, & Henni, 2012).

These applications demonstrate the versatility of 2-(Dimethylamino)ethylamine in the field of scientific research, especially in polymer chemistry, synthesis of chemical compounds, development of novel fluorescent probes, photopolymerization, and catalysis.

Safety And Hazards

This includes understanding the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.


Future Directions

This involves understanding the current limitations and potential future applications of the compound.


properties

IUPAC Name

N',N'-dimethyl-N-(oxolan-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)6-5-10-8-9-4-3-7-12-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWHKPBYGVOUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594443
Record name N~1~,N~1~-Dimethyl-N~2~-[(oxolan-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine

CAS RN

915921-74-3
Record name N1,N1-Dimethyl-N2-[(tetrahydro-2-furanyl)methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1~-Dimethyl-N~2~-[(oxolan-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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